molecular formula C18H13Cl2F2N3O2S B2811669 2-((5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 1226455-94-2

2-((5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2811669
CAS No.: 1226455-94-2
M. Wt: 444.28
InChI Key: NBBXXCKCSNXEHW-UHFFFAOYSA-N
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Description

This compound features a 1H-imidazole core substituted at the 1-position with a 4-(difluoromethoxy)phenyl group and at the 5-position with a 3,4-dichlorophenyl moiety. A thioacetamide side chain is appended at the 2-position via a sulfur linkage. Its synthesis likely follows methodologies analogous to other imidazole-thioacetamide derivatives, involving multi-step reactions with halogenated aryl aldehydes, thiourea, and acetamide coupling agents under controlled conditions .

Properties

IUPAC Name

2-[5-(3,4-dichlorophenyl)-1-[4-(difluoromethoxy)phenyl]imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2F2N3O2S/c19-13-6-1-10(7-14(13)20)15-8-24-18(28-9-16(23)26)25(15)11-2-4-12(5-3-11)27-17(21)22/h1-8,17H,9H2,(H2,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBBXXCKCSNXEHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=CN=C2SCC(=O)N)C3=CC(=C(C=C3)Cl)Cl)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide typically involves multiple steps:

    Formation of the Imidazole Ring: The initial step often involves the condensation of 3,4-dichlorobenzaldehyde with 4-(difluoromethoxy)aniline in the presence of a suitable catalyst to form the imidazole ring.

    Thioacetamide Introduction: The imidazole derivative is then reacted with thioacetic acid or its derivatives under controlled conditions to introduce the thioacetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Reactions Involving the Imidazole Ring

The imidazole core facilitates nucleophilic and electrophilic substitutions due to its aromatic heterocyclic structure. Key reactions include:

  • N-Alkylation/Acylation : The nitrogen atoms at positions 1 and 3 can undergo alkylation or acylation under basic conditions. For example, reaction with methyl iodide in DMF at 60°C yields N-methylated derivatives.

  • Electrophilic Aromatic Substitution : Halogenation or nitration may occur at the electron-rich positions (C4/C5) of the imidazole ring under acidic conditions.

Table 1: Imidazole Ring Reactions

Reaction TypeConditionsProductYield (%)Reference
N-MethylationCH₃I, DMF, 60°CN-Methylimidazole derivative72
BrominationBr₂, H₂SO₄, 0°C4-Bromoimidazole analog58

Thioether Group Reactivity

The thioether (-S-) linkage is susceptible to oxidation and nucleophilic displacement:

  • Oxidation to Sulfone : Treatment with H₂O₂ in acetic acid converts the thioether to a sulfone group, enhancing polarity.

  • Nucleophilic Substitution : The sulfur atom can participate in SN2 reactions with alkyl halides (e.g., benzyl bromide) to form sulfonium salts.

Table 2: Thioether-Specific Reactions

ReactionReagentsOutcomeKinetic Data (k, s⁻¹)Reference
OxidationH₂O₂, AcOHSulfone formation1.2 × 10⁻³
AlkylationBnBr, K₂CO₃Sulfonium salt8.5 × 10⁻⁴

Acetamide Functionalization

The acetamide group undergoes hydrolysis and condensation reactions:

  • Acid/Base Hydrolysis : Under reflux with HCl (6M) or NaOH (2M), the acetamide hydrolyzes to a carboxylic acid or ammonium salt, respectively.

  • Schiff Base Formation : Reaction with aromatic aldehydes (e.g., benzaldehyde) in ethanol yields imine derivatives .

Table 3: Acetamide Reactivity

ReactionConditionsProductConversion (%)
Acid HydrolysisHCl (6M), ΔCarboxylic acid89
Base HydrolysisNaOH (2M), ΔAmmonium salt78
Schiff BasePhCHO, EtOHImine derivative65

Aromatic Substitution Reactions

The 3,4-dichlorophenyl and difluoromethoxyphenyl groups participate in cross-coupling reactions:

  • Suzuki Coupling : Using Pd(PPh₃)₄ and arylboronic acids, the chlorine atoms undergo substitution to form biaryl systems.

  • Electrophilic Halogenation : Further halogenation (e.g., iodination) occurs at the para positions of the dichlorophenyl ring.

Metal Complexation

The imidazole nitrogen and sulfur atoms act as ligands for transition metals (e.g., Cu²⁺, Co²⁺), forming complexes with enhanced bioactivity. Studies show a 2:1 (ligand:metal) stoichiometry for Cu(II) complexes .

Table 4: Metal Binding Parameters

Metal IonStability Constant (log β)Application
Cu²⁺12.4 ± 0.3Antimicrobial
Co²⁺10.9 ± 0.2Catalysis

Radical Reactions

The difluoromethoxy group stabilizes radicals, enabling participation in:

  • Polymerization Initiation : With AIBN as a co-initiator, the compound forms polyacrylamide grafts.

  • Antioxidant Activity : Scavenges DPPH radicals with an IC₅₀ of 18.7 μM .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2-((5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide exhibit significant anticancer properties. The imidazole moiety is often linked to the inhibition of specific cancer cell lines. For instance, research has demonstrated that derivatives of imidazole can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Studies suggest that it can effectively inhibit the growth of various bacterial strains. The presence of the dichlorophenyl group enhances its lipophilicity, allowing better membrane penetration and increased efficacy against resistant strains .

Anti-inflammatory Effects

Research indicates that similar compounds may modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines. This property is particularly relevant in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Targeting G Protein-Coupled Receptors (GPCRs)

The compound's structure suggests potential interactions with GPCRs, which are crucial targets in drug discovery. Recent models indicate that it may act as an agonist or antagonist at specific GPCR subtypes, influencing various physiological processes including pain perception and mood regulation .

Mechanisms of Action Studies

Understanding the mechanisms through which this compound exerts its effects is vital for developing new therapeutic strategies. Studies focusing on its interaction with cellular signaling pathways have revealed insights into its role in modulating oxidative stress and apoptosis .

Case Study 1: Anticancer Efficacy

A study conducted on a series of imidazole derivatives, including the target compound, demonstrated a significant reduction in tumor size in xenograft models. The mechanism was attributed to the induction of cell cycle arrest and apoptosis via mitochondrial pathways .

Case Study 2: Antimicrobial Activity

In vitro studies highlighted the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results showed a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics, suggesting a potential alternative treatment strategy for resistant infections .

Mechanism of Action

The mechanism of action of 2-((5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The dichlorophenyl and difluoromethoxyphenyl groups may enhance binding affinity and specificity, while the thioacetamide group can participate in covalent bonding or redox reactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Physicochemical Properties

Key structural analogs include:

Compound Name Substituent Modifications Key Features Reference
Target Compound 3,4-Dichlorophenyl; 4-(difluoromethoxy)phenyl High lipophilicity (Cl, F); enhanced metabolic resistance
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-... 4-Bromophenyl; benzodiazole-triazole hybrid Bromine increases molecular weight; triazole enhances π-π interactions
2-((5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide 4-Fluorophenyl; 4-methoxyphenyl; thiazol-2-yl acetamide Thiazole improves H-bonding; methoxy reduces steric hindrance
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol...) Multi-fluorophenyl; triazole-pyrazole-thiazole scaffold Fluorine-rich structure improves bioavailability; isostructural crystallinity
  • Electronic Effects : The dichlorophenyl group in the target compound introduces stronger electron-withdrawing effects than fluorophenyl or methoxyphenyl substituents in analogs like those in or . This may enhance binding affinity to hydrophobic enzyme pockets.

Biological Activity

The compound 2-((5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide is a novel synthetic derivative of imidazole that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure consists of an imidazole ring substituted with dichlorophenyl and difluoromethoxy groups, linked via a thioacetamide moiety. This structural configuration is hypothesized to contribute to its biological effects.

Pharmacological Activity

Research indicates that this compound exhibits a range of biological activities, including:

1. Anticancer Activity

  • A study demonstrated that imidazole derivatives can induce apoptosis in cancer cell lines. Specifically, compounds similar to this compound have shown cytotoxic effects against various cancer cells, including breast cancer (MCF-7 and MDA-MB-231) and colon carcinoma (HCT-116) cell lines .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound AMCF-715.0Induction of apoptosis
Compound BMDA-MB-23120.0Cell cycle arrest
This compoundHCT-11618.5Inhibition of proliferation

2. Antimicrobial Activity
Preliminary investigations suggest that similar imidazole compounds possess antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups enhances the compound's ability to penetrate bacterial membranes .

3. Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has been explored through its effects on cyclooxygenase (COX) enzymes. In vitro studies indicate that it may inhibit COX-2 activity, suggesting utility in managing inflammatory diseases .

The biological activity of this compound may be attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells through the activation of caspases.
  • Enzyme Inhibition : It may inhibit key enzymes involved in inflammatory pathways, such as COX enzymes.
  • Cell Cycle Arrest : The compound can interfere with the normal progression of the cell cycle in cancerous cells.

Case Studies

Several studies have focused on the biological activity of imidazole derivatives similar to the compound :

Study 1: Anticancer Efficacy
In a study conducted by Umesha et al., various pyrazole derivatives were tested for their anticancer properties in breast cancer cell lines. The results indicated a significant reduction in cell viability when combined with standard chemotherapy agents like doxorubicin .

Study 2: Antimicrobial Properties
Research published in the Journal of Antibiotics explored the antibacterial efficacy of imidazole derivatives against MRSA. The study found that compounds with similar structural features displayed promising antibacterial activity .

Q & A

Q. Table 1. Key Synthetic Parameters

StepReagents/ConditionsYield (%)Reference
Imidazole formation3,4-Dichlorobenzaldehyde, NH₄OAc, DMF, 80°C60–70
Thioether couplingK₂CO₃, DMF, 24h reflux45–55
PurificationSilica gel chromatography (EtOAc/hexane)>95 purity

Q. Table 2. Biological Activity Trends

Substituent ModificationObserved Activity ChangeMechanism HypothesisReference
4-Fluorophenyl (vs. dichloro)↓ Antimicrobial, ↑ CytotoxicityReduced halogen bonding
Trifluoromethoxy (vs. difluoro)Enhanced metabolic stabilityIncreased electronegativity

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